3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Description
3-(2-(Azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered pyrimidinone core substituted at position 3 with a 2-(azepan-1-yl)-2-oxoethyl group and at position 6 with a phenyl group. This compound is structurally analogous to pharmacologically active pyrimidinones, which are often explored for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17-12-16(15-8-4-3-5-9-15)19-14-21(17)13-18(23)20-10-6-1-2-7-11-20/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDQPOTEOQKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of a pyrimidine derivative with an azepane-containing reagent. One common method involves the reaction of 6-phenylpyrimidin-4(3H)-one with 2-(azepan-1-yl)-2-oxoethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and azepane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules.
Anticancer Activity
Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. Research indicates that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in targeting specific cancer pathways, making 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has been documented in literature. The compound's ability to interact with bacterial enzymes suggests potential applications as an antibacterial agent. In vitro studies have demonstrated that modifications in the pyrimidine structure can enhance antimicrobial activity against resistant strains .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition studies demonstrate that similar compounds can modulate enzyme activity, which is crucial for drug design targeting metabolic diseases .
Neuroprotective Effects
There is emerging evidence that pyrimidine derivatives possess neuroprotective properties. The compound's ability to cross the blood-brain barrier and its interaction with neurotransmitter systems could position it as a candidate for treating neurodegenerative diseases .
Agricultural Uses
The structural characteristics of this compound suggest potential applications in agrochemicals. Compounds with similar frameworks have been explored as insecticides and fungicides, contributing to pest management strategies .
Material Science
The synthesis of novel materials incorporating pyrimidine derivatives is an area of active research. The unique properties of these compounds can be utilized in developing new polymers or coatings with enhanced stability and functionality .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The azepane moiety can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
The following compounds share the pyrimidin-4(3H)-one core but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical and Pharmacokinetic Properties
Key Findings from Comparative Analysis
Substituent Flexibility and Bioactivity: The azepane ring in the target compound provides greater conformational flexibility compared to rigid substituents like the benzyl group in 3-benzyl derivatives . This flexibility may enhance binding to flexible enzyme active sites. The phenyl group at position 6 (shared with 3-butyl-6-phenylpyrimidin-4(3H)-one ) contributes to π-π stacking, a feature absent in amino-substituted analogs like 6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one .
Hydrophobicity and Solubility: The azepane and phenyl groups increase hydrophobicity (higher XLogP3 ~2.1 vs. 0.6 for amino-substituted analogs ), suggesting better membrane permeability but lower aqueous solubility.
Synthetic Accessibility :
- Compounds with simple alkyl or aryl substituents (e.g., 3-butyl or 4-chlorophenyl ) are synthesized via one-pot multicomponent reactions, whereas azepane-containing derivatives may require specialized coupling reagents for amide bond formation .
Biological Implications: Thioether-linked analogs (e.g., 2-((2-methylbenzyl)thio) derivatives ) exhibit enhanced stability against oxidative degradation compared to ether or amine linkages. Amino-substituted pyrimidinones (e.g., ) show higher polar surface area (~79.5 Ų), favoring solubility but limiting blood-brain barrier penetration.
Q & A
Q. What are the key synthetic routes for 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including coupling of azepane-containing intermediates with pyrimidinone cores. Key steps include:
- Amide bond formation : Reaction of 2-(azepan-1-yl)acetic acid derivatives with activated pyrimidinone precursors under basic conditions (e.g., NaH or K₂CO₃) .
- Cross-coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl coupling, as seen in analogous pyrimidinone syntheses .
- Solvent optimization : Polar aprotic solvents like 1,4-dioxane or DMF improve solubility of intermediates .
Yield optimization requires precise temperature control (80–100°C) and stoichiometric ratios of reagents (1:1.2 for nucleophilic substitutions) .
Q. What spectroscopic methods are critical for characterizing this compound, and how are structural ambiguities resolved?
- NMR (¹H/¹³C) : Assigns protons on the azepane ring (δ 1.5–3.0 ppm) and pyrimidinone carbonyl (δ ~165 ppm). Overlapping signals in crowded regions (e.g., phenyl groups) require 2D techniques like COSY or HSQC .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments, such as cleavage of the azepane-oxoethyl moiety .
- X-ray crystallography : Resolves stereochemical ambiguities in the azepane ring and confirms the keto-enol tautomerism of the pyrimidinone core .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different assay systems?
Contradictions often arise from:
- Receptor subtype selectivity : Use radiolabeled binding assays (e.g., ³H-labeled ligands) to quantify affinity for specific targets (e.g., GPCRs vs. kinases) .
- Cellular vs. in vivo models : Compare IC₅₀ values in cell-based assays (e.g., HEK293 transfection systems) with pharmacokinetic data (e.g., plasma half-life in rodent models) to assess bioavailability-driven discrepancies .
- Assay interference : Test for false positives using counter-screens (e.g., fluorescence quenching controls in enzyme inhibition assays) .
Q. What strategies are effective in improving the metabolic stability of this compound without compromising target affinity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
- Isotopic labeling : Replace labile hydrogens (e.g., on the azepane ring) with deuterium to slow CYP450-mediated degradation .
- Prodrug design : Mask the oxoethyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Q. How can computational methods guide the design of analogs with enhanced selectivity for therapeutic targets?
- Molecular docking : Use crystal structures of target proteins (e.g., PDB entries) to model interactions between the azepane moiety and hydrophobic binding pockets .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity trends to predict optimal functional groups .
- MD simulations : Analyze conformational stability of the pyrimidinone core in aqueous vs. lipid bilayer environments to refine logP predictions .
Q. What experimental designs are optimal for assessing the environmental impact of this compound during preclinical development?
- Fate studies : Use ¹⁴C-labeled compound to track degradation pathways (hydrolysis, photolysis) in simulated environmental matrices (soil/water systems) .
- Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna and algae (OECD Test 202/201) to derive LC₅₀ values .
- Bioaccumulation potential : Measure logKₒw (octanol-water partition coefficient) and BCF (bioconcentration factor) in fish models .
Methodological Considerations for Data Interpretation
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Solvent choice : Prioritize DMSO for in vitro assays (stock solutions) but validate solubility in PBS to avoid aggregation artifacts .
- pH-dependent solubility : Perform potentiometric titration (e.g., Sirius T3) to determine pKa values and optimize buffer conditions (pH 7.4 for physiological relevance) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill coefficients .
- Bootstrap resampling : Generate 95% confidence intervals for EC₅₀ values to assess robustness in noisy datasets .
Comparative Studies with Structural Analogs
Q. How does the azepane ring influence bioactivity compared to piperidine or morpholine analogs?
- Conformational flexibility : Azepane’s seven-membered ring enhances binding to flexible protein pockets (e.g., allosteric kinase sites) vs. rigid piperidine analogs .
- Hydrogen bonding : Morpholine analogs exhibit stronger interactions with polar residues (e.g., Asp/Glu) due to the oxygen atom, whereas azepane favors hydrophobic contacts .
Q. What in silico tools are best suited for predicting metabolic hotspots in this compound?
- CYP450 substrate prediction : Use StarDrop’s P450 Module or ADMET Predictor to identify vulnerable sites (e.g., oxidation of the azepane nitrogen) .
- Metabolite identification : Combine LC-MS/MS with software like MetabolitePilot to detect phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
